molecular formula C18H20O2 B1327705 3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone CAS No. 898794-82-6

3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone

Cat. No. B1327705
M. Wt: 268.3 g/mol
InChI Key: VFTIMUHLIODJRJ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and other physical characteristics.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.



Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the compound can undergo.


Scientific Research Applications

Photoreactions and Protective Groups

Photorelease of HCl from 2,5-dimethylphenacyl chloride was studied, showing the formation of several compounds through heterolytic elimination of chloride ion, indicating potential use in photochemical reactions (Pelliccioli et al., 2001). Additionally, 2,5-dimethylphenacyl esters have been used as photoremovable protecting groups for carboxylic acids, proving their utility in organic synthesis or biochemistry (Zabadal et al., 2001).

Electrosynthesis and Acylation

The compound's derivatives, such as α-bromopropiophenone, have been used in electrosynthesis, producing diverse products like 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, indicating its utility in electrochemical reactions (Barba et al., 1985). Also, 4-methoxypropiophenone, a related compound, has been synthesized via Friedel–Crafts acylation, showing potential in fine chemical and pharmaceutical production (Yadav & George, 2006).

Spectroscopic and Electrochemical Properties

Derivatives of the compound have been synthesized and studied for their solvatochromic and acid-base properties, spectroscopic characteristics, and electrochemical properties, suggesting applications in indicator development and understanding molecular structures (Sarma et al., 2007).

Radical Scavenging Activities

Compounds like (E)-4,6-dibromo-2-[(2,6-dimethylphenylimino)methyl]-3-methoxyphenol have been studied for their radical scavenging activities, suggesting potential applications in antioxidant research and development (Alaşalvar et al., 2014).

Polymerization Initiators

Complexes involving derivatives of 3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone have been used as initiators in ε-Caprolactone polymerization, indicating their role in polymer chemistry (Matsuo et al., 2001).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This could involve potential applications of the compound, areas for further research, and possible improvements in synthesis or use.


Please consult with a chemical professional or researcher for detailed analysis and always follow safety guidelines when handling chemicals.


properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-7-8-14(2)15(11-13)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTIMUHLIODJRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644721
Record name 3-(2,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dimethylphenyl)-3'-methoxypropiophenone

CAS RN

898794-82-6
Record name 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898794-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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